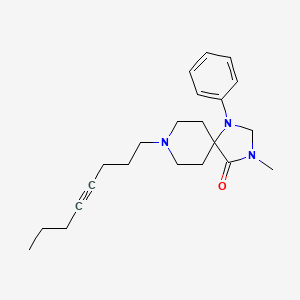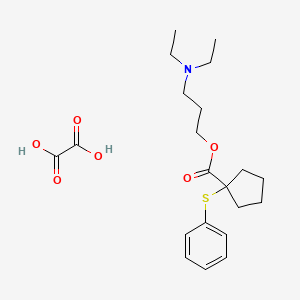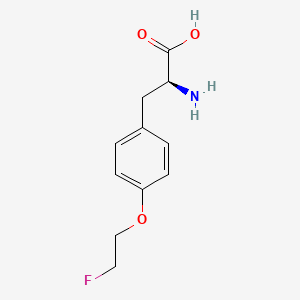
o-(2-Fluoroethyl)tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Fluoroethyl)tyrosine is a fluorine-18 labeled analogue of the amino acid tyrosine. It is commonly used as a tracer in positron emission tomography (PET) imaging, particularly for brain tumors. This compound is known for its high specificity and favorable in vivo characteristics, making it a valuable tool in medical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions: O-(2-Fluoroethyl)tyrosine can be synthesized using both direct and indirect labeling methods. The direct method involves the nucleophilic radiofluorination of a protected precursor, such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by rapid removal of the protecting group . The indirect method consists of a two-step reaction: fluorination of 1,2-bis(tosyloxy)ethane and fluoroalkylation of unprotected L-tyrosine . Both methods yield high radiochemical purity and efficiency.
Industrial Production Methods: Industrial production of this compound often involves automated synthesis using solid phase extraction (SPE) purification. This method ensures high radiochemical and enantiomeric purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: O-(2-Fluoroethyl)tyrosine primarily undergoes nucleophilic substitution reactions during its synthesis. The nucleophilic reaction between fluorine-18 fluoride and a protected tosyl precursor is a key step in its production .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-bis(tosyloxy)ethane, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, and fluorine-18 fluoride. Reaction conditions often involve the use of microwave heating to enhance reaction efficiency .
Major Products: The major product of these reactions is this compound itself, which is then purified using high-performance liquid chromatography (HPLC) or solid phase extraction to achieve high purity .
科学的研究の応用
O-(2-Fluoroethyl)tyrosine is widely used in scientific research, particularly in the field of medical imaging. It serves as a PET tracer for brain tumors, helping in the diagnosis, grading, and treatment planning of gliomas . Additionally, it is used to differentiate tumor progression from treatment-related changes and to guide biopsies and radiosurgery .
作用機序
類似化合物との比較
Similar Compounds: Similar compounds to O-(2-Fluoroethyl)tyrosine include L-2-[18F]fluorotyrosine, L-3-[18F]fluoromethyl tyrosine, and O-2-[(2-[18F]fluoroethyl)methylamino]ethyltyrosine .
Uniqueness: This compound is unique due to its high specificity for tumor cells and its favorable in vivo characteristics, such as high stability and low uptake in inflammatory tissues . These properties make it a preferred choice for PET imaging in clinical settings.
特性
CAS番号 |
854750-33-7 |
|---|---|
分子式 |
C11H14FNO3 |
分子量 |
227.23 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
InChIキー |
QZZYPHBVOQMBAT-JTQLQIEISA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


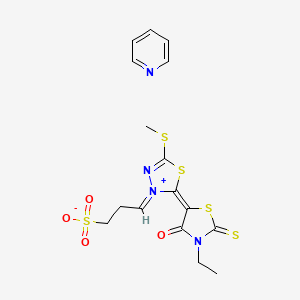
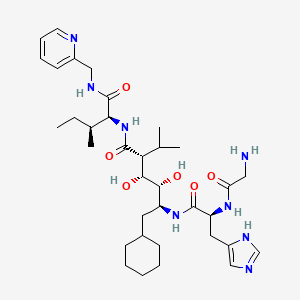
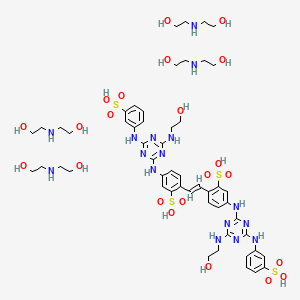
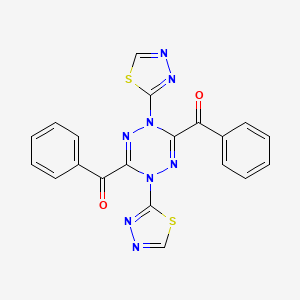
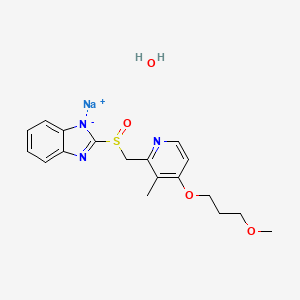
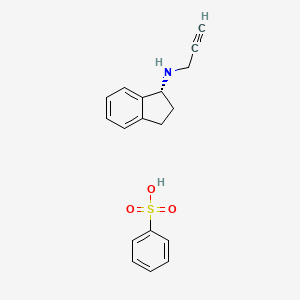
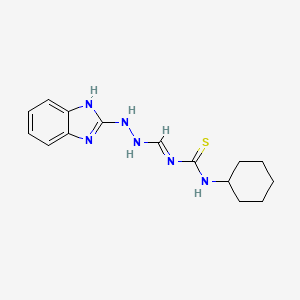
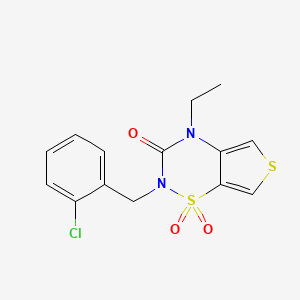
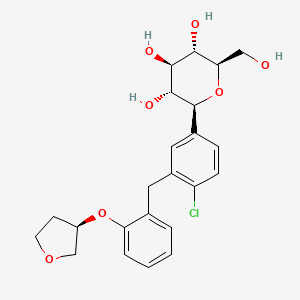
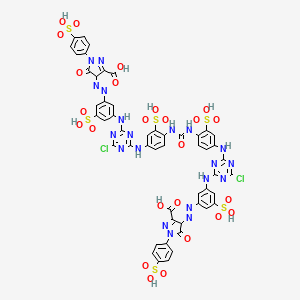
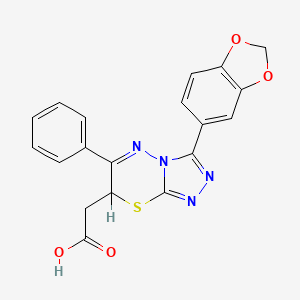
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
